1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, also known as ALECA, is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.318 g/mol.
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
Result of Action
Polymers resulting from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Preparation Methods
The synthesis of 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide involves several steps. One common method includes the reaction of azetidine with acetyl chloride and 2,2-diethoxyethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
Azetidine-2-carboxamide: Known for its use as a building block in organic synthesis.
Aziridine derivatives: These compounds share similar ring structures and are used in polymer chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a variety of applications.
Properties
IUPAC Name |
1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-4-17-11(18-5-2)6-13-12(16)10-7-14(8-10)9(3)15/h10-11H,4-8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUARTGXBTYDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CN(C1)C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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